2,2-difluoro-1,3-dioxaindane-4-thiol
Description
2,2-Difluoro-1,3-dioxaindane-4-thiol is a fluorinated heterocyclic compound characterized by a 1,3-dioxaindane core with two fluorine atoms at the 2-position and a thiol (-SH) substituent at the 4-position. This structural motif imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals and pharmaceuticals.
Properties
CAS No. |
1314969-42-0 |
|---|---|
Molecular Formula |
C7H4F2O2S |
Molecular Weight |
190.2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1,3-dioxaindane-4-thiol typically involves difluoromethylation processes. One common method is the reaction of a suitable precursor with difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors to ensure consistent product quality and yield . The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-dioxaindane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2,2-Difluoro-1,3-dioxaindane-4-thiol has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1,3-dioxaindane-4-thiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,2-difluoro-1,3-dioxaindane-4-thiol, highlighting differences in substituents, biological activity, and physicochemical properties:
*Calculated based on core structure and substituents.
Key Insights:
Substituent-Driven Bioactivity: The 4-position substituent critically determines biological activity. For example, fludioxonil’s cyanopyrrole group enables fungicidal action via osmotic signaling disruption , while acetamide derivatives exhibit insecticidal activity .
Stability and Reactivity :
- Fluorine atoms at the 2-position enhance thermal and chemical stability across analogs . However, the thiol group’s high reactivity may reduce environmental persistence compared to carboxylic acid or aldehyde derivatives.
Synthetic Accessibility :
- Synthesis of 4-substituted analogs typically involves multistep routes (e.g., chlorination/fluorination of o-cresol for the aldehyde derivative ). Introducing a thiol group may require protective strategies (e.g., thioacetate intermediates) to prevent oxidation during synthesis.
Toxicity and Environmental Impact :
- Thiol-containing compounds often exhibit higher acute toxicity due to protein binding or glutathione depletion. In contrast, fludioxonil’s carboxylic acid metabolite shows lower toxicity but retains ecological risks via bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
